molecular formula C10H7F3N2S B14281982 N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 134881-06-4

N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B14281982
CAS No.: 134881-06-4
M. Wt: 244.24 g/mol
InChI Key: ZOMJEXRAUPWEMT-UHFFFAOYSA-N
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Description

N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and an amine group attached to the thiazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis . This method provides a rapid and efficient route to the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • N-phenyl-4-(trifluoromethyl)benzenesulfonamide
  • 4-nitrobenzoyl chloride
  • 1-bromo-2-nitrobenzene

Comparison: N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

CAS No.

134881-06-4

Molecular Formula

C10H7F3N2S

Molecular Weight

244.24 g/mol

IUPAC Name

N-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)8-6-16-9(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

ZOMJEXRAUPWEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F

Origin of Product

United States

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